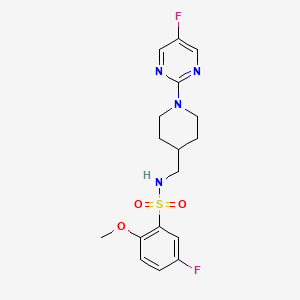

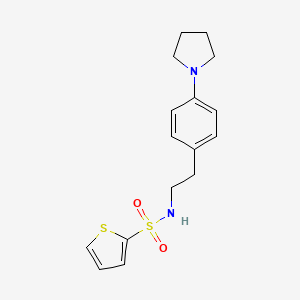

![molecular formula C8H6ClN3S B2583831 8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine CAS No. 1578245-95-0](/img/structure/B2583831.png)

8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine

Overview

Description

8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is a fused pyrimidine core that is considered a privileged scaffold in kinase inhibitor programs . It has been utilized in the synthesis and modification of pyrido[3,4-d]pyrimidines .

Synthesis Analysis

The synthesis of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine involves the preparation of intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . A versatile and efficient chemical approach has been reported for this class of molecules .Molecular Structure Analysis

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved stability .Chemical Reactions Analysis

The strategy for the chemical reactions involves using readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . This results in the generation of the non-isolable intermediates .Scientific Research Applications

Synthesis of Kinase Inhibitor Scaffolds

This compound is a key intermediate in the development of novel fused pyrimidine cores, which are privileged scaffolds for kinase inhibitors. A versatile and efficient chemical approach allows for the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their subsequent derivatization to produce compounds with potential as kinase inhibitors (Innocenti, Woodward, O’Fee, & Hoelder, 2015).

Development of Antimicrobial Agents

The chemical structure of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine has been manipulated to create new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine compounds. Some derivatives exhibited antibacterial and antifungal activities upon screening, highlighting the potential of this compound as a precursor in developing antimicrobial agents (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Neurotropic Activity Exploration

Derivatives based on pyrido[3,4-d]pyrimidines, including those synthesized from 8-chloro-2-(methylthio) compounds, have shown neurotropic properties. This highlights the potential of these derivatives in the exploration of new treatments for neurological conditions (Sirakanyan, Ovakimyan, Noravyan, Minasyan, Dzhagatspanyan, Nazaryan, & Akopyan, 2014).

Fluorescence and Photophysical Studies

The compound has also been used in the synthesis of new heterocyclic systems that show strong fluorescence intensity, making it useful in photophysical studies and potentially in the development of fluorescent markers or probes (Ebrahimpour, Bakavoli, Shiri, Seyedi, Asghari, & Mague, 2017).

Exploration of Antioxidant Agents

3-Cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines derived from the compound under discussion have been evaluated as potent antioxidant agents. This opens a pathway to the development of new antioxidant therapies and supplements (Vartale, Halikar, Pawar, & Tawde, 2016).

Mechanism of Action

Target of Action

The primary target of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is the Monopolar Spindle 1 (MPS1) kinase . MPS1 is a dual-specificity kinase that plays a central role in mitosis and is one of the main components of the spindle assembly checkpoint . This kinase is upregulated in a large number of tumor types , suggesting that inhibition of MPS1 could be a therapeutic approach for the treatment of cancer .

Mode of Action

8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine interacts with MPS1 kinase, inhibiting its function . This compound addresses key pharmacophoric elements of the kinase ATP pocket . The inhibition of MPS1 prevents cells from progressing from metaphase to anaphase until the kinetochores are properly attached to the microtubules and under the appropriate tension at the metaphase plate .

Biochemical Pathways

The inhibition of MPS1 by 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine affects the spindle assembly checkpoint pathway . This pathway ensures proper chromosome segregation during cell division. When MPS1 is inhibited, cells may progress through mitosis with improperly attached kinetochores, leading to aneuploidy, a condition of having an abnormal number of chromosomes .

Pharmacokinetics

It has been found that the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved its stability in human liver microsomes (hlm) . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine’s action primarily involve the disruption of normal cell division. By inhibiting MPS1, this compound can cause cells to progress through mitosis with improperly attached kinetochores . This can lead to aneuploidy, which can result in cell death or the formation of cancerous cells .

Action Environment

The action, efficacy, and stability of 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s lipophilicity, or affinity for a lipid environment, may allow it to diffuse easily into cells . Additionally, the metabolic stability of the compound in the liver can impact its bioavailability and efficacy .

Safety and Hazards

While specific safety and hazards data for 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine was not found, it’s important to note that chemicals of similar classes are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Future Directions

The future directions for 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine are likely to involve further exploration of its potential as a kinase inhibitor. As fused pyrimidines have been extensively explored by medicinal chemists, the challenge lies in discovering novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged . The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core, which significantly improved stability, is a promising direction for future research .

Properties

IUPAC Name |

8-chloro-2-methylsulfanylpyrido[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-2-3-10-7(9)6(5)12-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMICGHGYKZQSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=CN=C(C2=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2583748.png)

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2583757.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)

![N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583771.png)